molecular formula C13H11ClO B14000020 3-Chloro-1-(naphthalen-1-yl)propan-1-one CAS No. 345949-37-3

3-Chloro-1-(naphthalen-1-yl)propan-1-one

Cat. No.: B14000020
CAS No.: 345949-37-3
M. Wt: 218.68 g/mol
InChI Key: DETJTGBOFHIWJB-UHFFFAOYSA-N
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Description

3-Chloro-1-(naphthalen-1-yl)propan-1-one is an organic compound with the molecular formula C13H11ClO It is a chlorinated derivative of 1-(naphthalen-1-yl)propan-1-one, featuring a chlorine atom attached to the third carbon of the propanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-1-(naphthalen-1-yl)propan-1-one can be synthesized through the reaction of 3-chloropropionyl chloride with naphthalene. The reaction typically involves the use of a solvent such as hexane or ethyl acetate and is carried out under reflux conditions. The product is then purified using column chromatography on silica gel .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-(naphthalen-1-yl)propan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.

    Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or primary amines in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of 3-amino-1-(naphthalen-1-yl)propan-1-one or 3-thio-1-(naphthalen-1-yl)propan-1-one.

    Oxidation: Formation of 3-chloro-1-(naphthalen-1-yl)propanoic acid.

    Reduction: Formation of 3-chloro-1-(naphthalen-1-yl)propan-1-ol.

Scientific Research Applications

3-Chloro-1-(naphthalen-1-yl)propan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-1-(naphthalen-1-yl)propan-1-one involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to downstream effects on cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one hydrochloride
  • 3-Chloro-1-(naphthalen-2-yl)propan-1-one

Uniqueness

3-Chloro-1-(naphthalen-1-yl)propan-1-one is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its analogs. This makes it a valuable intermediate in organic synthesis and a potential candidate for developing new pharmaceuticals .

Properties

CAS No.

345949-37-3

Molecular Formula

C13H11ClO

Molecular Weight

218.68 g/mol

IUPAC Name

3-chloro-1-naphthalen-1-ylpropan-1-one

InChI

InChI=1S/C13H11ClO/c14-9-8-13(15)12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,8-9H2

InChI Key

DETJTGBOFHIWJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)CCCl

Origin of Product

United States

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